molecular formula C13H11Cl2FN4O2 B2510210 2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide CAS No. 1356717-60-6

2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide

Cat. No. B2510210
CAS RN: 1356717-60-6
M. Wt: 345.16
InChI Key: AQNCSDPLRZDLNI-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 2015614

Synthesis Analysis

One of the most recognized reactions involving this compound is its use in the synthesis of Gemifloxacin , an oral broad-spectrum antibiotic . Additionally, it serves as a molecular scaffold for 1,8-naphthyridine derivatives, including Enoxacin, Trovafloxacin, and Tosufloxacin. These derivatives expand the medical applications and aim to reduce side effects of medication .


Molecular Structure Analysis

The molecular structure of 2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide consists of a pyridine ring with chlorine and fluorine substituents. The cyclobutyl group and the oxadiazole moiety contribute to its overall structure . The halogenated heterocyclic nature of this compound makes it an interesting candidate for further exploration.


Chemical Reactions Analysis

Apart from its role in Gemifloxacin synthesis, this compound enables the facile creation of various fluoroquinolone derivatives. These derivatives can be tailored by incorporating different building blocks, potentially enhancing their efficacy and safety profiles .


Physical And Chemical Properties Analysis

Mechanism of Action

The specific mechanism of action for 2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide would depend on its derivative. For Gemifloxacin, it inhibits bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription .

properties

IUPAC Name

2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2FN4O2/c1-6-17-12(20-22-6)13(3-2-4-13)19-11(21)7-5-8(16)10(15)18-9(7)14/h5H,2-4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNCSDPLRZDLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCC2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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